molecular formula C15H16ClN3S B3886777 (Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-thiophen-2-ylmethanimine

(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-thiophen-2-ylmethanimine

Cat. No.: B3886777
M. Wt: 305.8 g/mol
InChI Key: RXEMUGATXIBAJW-ATVHPVEESA-N
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Description

(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-thiophen-2-ylmethanimine is a chemical compound that features a piperazine ring substituted with a 4-chlorophenyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-thiophen-2-ylmethanimine typically involves the reaction of 4-(4-chlorophenyl)piperazine with thiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the imine bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-thiophen-2-ylmethanimine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-thiophen-2-ylmethanimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in various therapeutic applications.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-thiophen-2-ylmethanimine involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring and the thiophene moiety play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways or enzyme activity.

Properties

IUPAC Name

(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-thiophen-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3S/c16-13-3-5-14(6-4-13)18-7-9-19(10-8-18)17-12-15-2-1-11-20-15/h1-6,11-12H,7-10H2/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEMUGATXIBAJW-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C\C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-thiophen-2-ylmethanimine
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(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-thiophen-2-ylmethanimine
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(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-thiophen-2-ylmethanimine
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(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-thiophen-2-ylmethanimine
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(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-thiophen-2-ylmethanimine
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(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-thiophen-2-ylmethanimine

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